molecular formula C6H8Cl2N2O2 B12089538 methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B12089538
M. Wt: 211.04 g/mol
InChI Key: TXWPUXHBERRAES-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride is a heterocyclic organic compound. It belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a pyrazole ring substituted with a methyl group, a chlorine atom, and a carboxylate ester, further forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, reacting 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent like sulfuric acid can yield the ester derivative.

  • Formation of Hydrochloride Salt: : The final step involves converting the ester into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for the cyclization and chlorination steps.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The pyrazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.

  • Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Hydrolysis Products: 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride serves as a building block for more complex molecules. It is used in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its pyrazole core, which is a common scaffold in drug design. It can be used to synthesize molecules with anti-inflammatory, analgesic, and antimicrobial properties.

Industry

In the industrial sector, it is used in the production of specialty chemicals and intermediates for the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of compounds derived from methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride often involves interaction with specific biological targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. For instance, it can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with an ethyl group instead of a methyl group.

    1-Methyl-3-phenyl-4-chloro-1H-pyrazole-5-carboxylate: Contains a phenyl group, offering different steric and electronic properties.

Uniqueness

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the pyrazole ring influences its chemical behavior and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H8Cl2N2O2

Molecular Weight

211.04 g/mol

IUPAC Name

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H7ClN2O2.ClH/c1-3-4(7)5(9-8-3)6(10)11-2;/h1-2H3,(H,8,9);1H

InChI Key

TXWPUXHBERRAES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)Cl.Cl

Origin of Product

United States

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